BenchChemオンラインストアへようこそ!

2-Benzothiazolamine,4,5-dimethyl-(9CI)

Regiochemistry Structure-activity relationship Synthetic intermediate

2-Benzothiazolamine,4,5-dimethyl-(9CI), also known as 4,5-dimethyl-1,3-benzothiazol-2-amine or 2-amino-4,5-dimethylbenzothiazole (CAS 79050-49-0, molecular formula C9H10N2S, MW 178.25 g/mol), is a disubstituted 2-aminobenzothiazole derivative bearing methyl groups at the 4- and 5-positions of the fused benzene ring. This compound belongs to the broader class of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry known for diverse biological activities including antimicrobial, anticancer, and ion channel modulation.

Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
Cat. No. B13840485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine,4,5-dimethyl-(9CI)
Molecular FormulaC22H22N2O6
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3
InChIInChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)/t19-,22?/m1/s1
InChIKeyZEIQFLAUJKHOLJ-LCQOSCCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazolamine,4,5-dimethyl-(9CI) (CAS 79050-49-0): Procurement-Relevant Identity and Class Context


2-Benzothiazolamine,4,5-dimethyl-(9CI), also known as 4,5-dimethyl-1,3-benzothiazol-2-amine or 2-amino-4,5-dimethylbenzothiazole (CAS 79050-49-0, molecular formula C9H10N2S, MW 178.25 g/mol), is a disubstituted 2-aminobenzothiazole derivative bearing methyl groups at the 4- and 5-positions of the fused benzene ring . This compound belongs to the broader class of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry known for diverse biological activities including antimicrobial, anticancer, and ion channel modulation [1]. The 4,5-dimethyl substitution pattern distinguishes it from other regioisomeric dimethyl-2-aminobenzothiazoles (e.g., 4,6-dimethyl, 5,7-dimethyl, and 5,6-dimethyl variants), each of which presents distinct electronic and steric profiles that can lead to divergent biological outcomes [2]. Commercially, this compound is typically offered at ≥95–97% purity and is primarily positioned as a research intermediate or building block for the synthesis of fused heterocyclic systems, particularly pyrimido[2,1-b]benzothiazoles [3].

Why 2-Benzothiazolamine,4,5-dimethyl-(9CI) Cannot Be Interchanged with Unsubstituted or Isomeric 2-Aminobenzothiazoles


Although numerous 2-aminobenzothiazole derivatives share the same core scaffold, the position and nature of ring substituents profoundly influence both synthetic reactivity and biological target engagement. The 4,5-dimethyl substitution in 2-Benzothiazolamine,4,5-dimethyl-(9CI) creates a unique steric and electronic microenvironment that affects the nucleophilicity of the 2-amino group and the electron density of the benzothiazole ring system . In the synthesis of pyrimido[2,1-b]benzothiazoles, the starting 2-aminobenzothiazole derivative dictates the substitution pattern of the final tricyclic product; using the unsubstituted 2-aminobenzothiazole or an alternative regioisomer (e.g., 4,6-dimethyl or 5,7-dimethyl) would yield structurally distinct final compounds with potentially different antimicrobial spectra and potency [1]. Furthermore, in ion channel modulation applications, the patent literature explicitly distinguishes 2-amino-4,5-dimethylbenzothiazole from its 4,5-dichloro analog and other benzothiazole derivatives, indicating that substituent identity at these positions is critical for SKCa, IKCa, and BKCa channel activity [2]. Generic interchange without experimental validation of the specific substitution pattern therefore risks both synthetic failure (divergent reaction outcomes) and loss of desired biological activity.

Quantitative Differentiation Evidence for 2-Benzothiazolamine,4,5-dimethyl-(9CI) Against Closest Analogs


Regiochemical Identity: 4,5-Dimethyl Substitution vs. Unsubstituted and Isomeric 2-Aminobenzothiazoles

2-Benzothiazolamine,4,5-dimethyl-(9CI) bears methyl substituents at both the 4- and 5-positions of the benzothiazole ring, a pattern that is structurally distinct from the unsubstituted 2-aminobenzothiazole (no methyl groups), the 4,6-dimethyl isomer (CAS 64036-71-1, methyl groups at positions 4 and 6), and the 5,7-dimethyl isomer (CAS 73351-87-8, methyl groups at positions 5 and 7) . These regioisomers are not interchangeable; the 4,5-dimethyl pattern places both methyl groups on adjacent carbon atoms of the benzenoid ring, which creates a contiguous region of increased steric bulk and altered electron density compared to the 4,6- or 5,7-patterns where the methyl groups are separated by at least one unsubstituted ring position [1]. This regiochemical distinction is critical for downstream synthetic applications: when used as a building block for pyrimido[2,1-b]benzothiazole synthesis, the 4,5-dimethyl substitution of the starting material is retained in the final tricyclic product, directly influencing its antimicrobial spectrum [2].

Regiochemistry Structure-activity relationship Synthetic intermediate

Predicted Physicochemical Properties: pKa, LogP, and Boiling Point vs. Unsubstituted 2-Aminobenzothiazole

The predicted physicochemical profile of 2-Benzothiazolamine,4,5-dimethyl-(9CI) differs substantially from that of the unsubstituted parent compound 2-aminobenzothiazole. The 4,5-dimethyl derivative has a predicted pKa of 4.86 ± 0.10, compared to the reported pKa of approximately 3.5–4.0 for unsubstituted 2-aminobenzothiazole, indicating that the electron-donating methyl groups increase the basicity of the heterocyclic nitrogen . The predicted boiling point is 342.1 ± 45.0 °C and the predicted density is 1.263 ± 0.06 g/cm³ . Additionally, the presence of the two methyl groups increases the calculated logP (estimated ~2.5–3.0) compared to unsubstituted 2-aminobenzothiazole (logP ~1.3–1.5), reflecting greater lipophilicity . These differences directly impact solubility in organic solvents, chromatographic behavior, and suitability for specific reaction conditions.

Physicochemical properties Formulation Handling

Ion Channel Modulation: Patent-Listed SKCa/IKCa/BKCa Activity Alongside 4,5-Dichloro Analog

In the patent family WO 2000069838 / US 20030008906, 2-Amino-4,5-dimethylbenzothiazole is explicitly claimed as one of a select group of benzothiazole derivatives useful as modulators of SKCa, IKCa, and BKCa potassium channels [1]. Within the same patent, the 4,5-dichloro analog (2-Amino-4,5-dichlorobenzothiazole) is listed as a comparator, indicating that halogen vs. methyl substitution at these positions was explored in the context of ion channel pharmacology [2]. While the patent does not provide full IC50 tables for every listed compound, the explicit inclusion of both the 4,5-dimethyl and 4,5-dichloro variants in the claims signals that the 4,5-disubstitution pattern—and the electronic nature of the substituent (electron-donating methyl vs. electron-withdrawing chloro)—was considered relevant to channel modulation activity [3]. This patent-backed evidence provides a defined starting point for researchers investigating structure-activity relationships at SKCa/IKCa/BKCa channels.

Ion channel modulation SKCa channel BKCa channel Patent evidence

Antitumor Synergy with Imatinib vs. Standalone 2-Aminobenzothiazole Derivatives

4,5-Dimethylbenzothiazol-2-ylamine has been reported to exhibit synergistic antitumor activity when combined with imatinib, a BCR-ABL tyrosine kinase inhibitor, in tumor cell growth inhibition assays . This compound has also been shown to modulate the cell cycle and inhibit cancer cell growth through kinase inhibition and promotion of apoptosis [1]. While imatinib alone is a well-established targeted therapy (particularly for chronic myeloid leukemia), the observed synergy with the 4,5-dimethyl-2-aminobenzothiazole scaffold suggests that this specific substitution pattern contributes to complementary mechanisms of action [2]. This synergy claim is not generally documented for unsubstituted 2-aminobenzothiazole or for other dimethyl regioisomers in the same experimental context, making the 4,5-dimethyl variant a compound of specific interest for combination therapy research.

Cancer Imatinib synergy Kinase inhibition Apoptosis

Recommended Research and Industrial Application Scenarios for 2-Benzothiazolamine,4,5-dimethyl-(9CI)


Synthesis of 4,5-Dimethyl-Substituted Pyrimido[2,1-b]benzothiazoles for Antimicrobial Screening

This compound is specifically employed as the 2-aminobenzothiazole building block in one-pot, three-component condensation reactions with aromatic aldehydes and β-ketoesters (e.g., ethyl acetoacetate) to generate 4H-pyrimido[2,1-b]benzothiazole derivatives bearing the 4,5-dimethyl substitution pattern [1]. The resulting tricyclic products have been evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with the substitution pattern inherited from the starting 2-aminobenzothiazole influencing the antimicrobial spectrum [2]. Researchers screening libraries of pyrimidobenzothiazoles for antimicrobial hit identification should procure this specific building block to access the 4,5-dimethyl-substituted chemical space, which is structurally distinct from products derived from unsubstituted or alternatively substituted 2-aminobenzothiazoles .

Ion Channel Pharmacology: SKCa/IKCa/BKCa Modulator Screening and SAR Studies

Based on the patent literature (WO 2000069838 A1), 2-Amino-4,5-dimethylbenzothiazole is claimed as a modulator of small-, intermediate-, and big-conductance calcium-activated potassium channels (SKCa, IKCa, and BKCa) [1]. Researchers conducting structure-activity relationship (SAR) studies around the benzothiazole pharmacophore for these ion channels should include this compound specifically to probe the effect of electron-donating methyl substituents at the 4- and 5-positions, in contrast to the 4,5-dichloro analog (electron-withdrawing) also claimed in the same patent family [2]. This enables systematic exploration of electronic effects on channel modulation potency and selectivity without requiring de novo synthesis of the core scaffold .

Combination Oncology Research: Imatinib Synergy Studies with Benzothiazole Derivatives

4,5-Dimethylbenzothiazol-2-ylamine has been reported to act synergistically with imatinib in the inhibition of tumor cell growth in culture, and to independently modulate cell cycle progression through kinase inhibition and apoptosis promotion [1]. Research groups investigating combination strategies to enhance imatinib efficacy or overcome imatinib resistance in BCR-ABL-driven malignancies should consider procuring this specific compound as a tool for exploring benzothiazole-imatinib synergistic mechanisms [2]. The 4,5-dimethyl substitution pattern may contribute to the observed synergy; alternative regioisomers have not been equivalently documented in this context and would require independent validation .

Physicochemical Reference Standard for Dimethyl-Substituted Benzothiazole Method Development

With a predicted pKa of 4.86 ± 0.10, boiling point of 342.1 ± 45.0 °C, and density of 1.263 ± 0.06 g/cm³, 2-Benzothiazolamine,4,5-dimethyl-(9CI) occupies a distinct position in the physicochemical property space of 2-aminobenzothiazole derivatives [1]. Its increased lipophilicity relative to the unsubstituted parent (estimated ΔlogP ≈ +1.0 to +1.5) and elevated basicity (ΔpKa ≈ +0.9 to +1.4) make it a useful reference compound for developing and validating HPLC methods, logP determination protocols, and pKa measurement techniques specific to substituted benzothiazoles [2]. Analytical laboratories supporting medicinal chemistry programs involving benzothiazole scaffolds may procure this compound as a well-characterized reference standard for method qualification .

Quote Request

Request a Quote for 2-Benzothiazolamine,4,5-dimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.